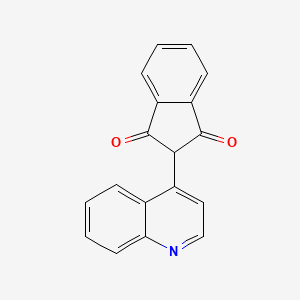

2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H11NO2 |

|---|---|

Molecular Weight |

273.3 g/mol |

IUPAC Name |

2-quinolin-4-ylindene-1,3-dione |

InChI |

InChI=1S/C18H11NO2/c20-17-13-6-1-2-7-14(13)18(21)16(17)12-9-10-19-15-8-4-3-5-11(12)15/h1-10,16H |

InChI Key |

NLWBFTBOPUZRIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=NC4=CC=CC=C34 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Quinolin 4 Yl 1h Indene 1,3 2h Dione

Strategies for Indene-1,3(2H)-dione Core Functionalization at the C2 Position

The 1H-indene-1,3(2H)-dione core, often referred to as 1,3-indandione (B147059), is a β-diketone characterized by an acidic methylene (B1212753) group at the C2 position. wikipedia.orgnih.gov This acidity makes the C2 carbon a prime site for nucleophilic attack and various functionalization reactions. wikipedia.orgmdpi.com

Palladium-catalyzed direct α-arylation has emerged as a powerful method for forming C-C bonds at the α-position of carbonyl compounds. This technique can be applied to couple 1,3-indandione with aryl halides or triflates. A study demonstrated a feasible direct α-arylation of indane-1,3-dione to produce 2-substituted aryl/heteroaryl indene-1,3-diones. organic-chemistry.org The reaction shows broad substrate scope, tolerating various electron-donating and electron-withdrawing groups on the aryl partner. organic-chemistry.org

The optimized catalytic system involves a palladium(II) catalyst, a specific phosphine (B1218219) ligand, and a base in a suitable solvent. organic-chemistry.org This approach could theoretically be used to synthesize 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione by coupling 1,3-indandione with a 4-haloquinoline or quinoline-4-triflate.

Table 1: Optimized Conditions for Palladium-Catalyzed α-Arylation of Indane-1,3-dione

| Parameter | Condition |

|---|---|

| Catalyst | Pd(CH₃CN)₂Cl₂ |

| Ligand | tBu-XPhos |

| Base | Potassium tert-butoxide (KOtBu) |

| Solvent | 1,4-dioxane |

| Temperature | 110°C |

Data sourced from a study on direct α-arylation of indane-1,3-dione. organic-chemistry.org

The Knoevenagel condensation is a cornerstone of organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone in the presence of a basic catalyst, typically a weak amine like piperidine. wikipedia.orgsigmaaldrich.comthermofisher.com The reaction proceeds via nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com

Given the active methylene group of 1,3-indandione, it is an excellent substrate for Knoevenagel condensation. mdpi.com The most direct application of this reaction for the synthesis of the target compound involves the condensation of 1,3-indandione with quinoline-4-carboxaldehyde. A series of novel 1,3-indandione derivatives have been synthesized using the Knoevenagel condensation mechanism. ijpsr.com The mechanism involves the deprotonation of the 1,3-dicarbonyl compound by the amine base to form an enolate, which then acts as the nucleophile. youtube.com

Palladium-catalyzed carbonylative annulation represents a sophisticated strategy for constructing cyclic carbonyl compounds. While not a direct functionalization of a pre-existing indenedione core at C2, this method builds the indenone ring system itself. One reported method involves the palladium(II)-catalyzed cyclization of benzenecarbaldehydes with internal alkynes to yield 2,3-disubstituted indenones. nih.gov Another approach demonstrates a selective palladium-catalyzed carbonylative annulation of 2-(1-alkynyl)benzenamines with carbon monoxide to form 3-(halomethylene)indolin-2-ones. nih.gov These methods highlight the power of palladium catalysis in constructing the core ring structure, which could potentially be adapted to create precursors for the target molecule.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing atoms from all starting materials, offer high efficiency and molecular complexity. nih.govnih.gov An efficient one-pot synthesis of poly-substituted indeno[1,2-b]quinolines has been developed using p-toluenesulfonic acid as a catalyst. rsc.org This reaction typically involves the condensation of an aromatic amine, an aromatic aldehyde, and a cyclic active methylene compound like dimedone or, hypothetically, 1,3-indandione. rsc.org Such a strategy could assemble a complex fused system that is structurally related to the target compound in a single, atom-economical step.

Table 2: Example of a Three-Component Reaction for Indeno[1,2-b]quinoline Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst | Product Type |

|---|---|---|---|---|

| Aniline (B41778) | Aromatic Aldehyde | Dimedone | p-Toluene sulphonic acid | Indeno[1,2-b]quinoline-dione |

Based on the general reaction scheme for synthesizing indeno[1,2-b]quinoline derivatives. rsc.org

Approaches for Regioselective Quinoline (B57606) C4-Functionalization

The quinoline scaffold is a key heterocycle in numerous drugs and natural products. nih.govmdpi.com Achieving regioselective functionalization, particularly at positions other than the highly reactive C2, is a significant challenge in organic synthesis. Transition metal-catalyzed C-H activation has become the most attractive strategy for this purpose. nih.govmdpi.com

While functionalization at C2 and C8 is more common, methods for targeting the C4 position have been developed. A notable example is the nickel-catalyzed remote C4–H arylation of 8-aminoquinolines. acs.org In this transformation, the amino group at the C8 position acts as a directing group, guiding the nickel catalyst to functionalize the C4 position of the quinoline ring with an aryl partner. This methodology provides a direct route to C4-substituted quinolines, which are essential precursors for the synthesis of the target molecule.

Direct Coupling Methodologies for 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione Synthesis

The most straightforward and widely applicable method for the direct synthesis of 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione is the Knoevenagel condensation. This reaction would involve the direct coupling of 1,3-indandione with quinoline-4-carboxaldehyde. The reaction is typically catalyzed by a weak base and proceeds through the formation of an enolate from 1,3-indandione, which then attacks the carbonyl carbon of the quinoline aldehyde, followed by dehydration. wikipedia.orgsigmaaldrich.comyoutube.com

Alternatively, the palladium-catalyzed direct α-arylation described previously (Section 2.1.1) presents another direct coupling strategy. organic-chemistry.org This route would involve the reaction between 1,3-indandione and a suitable quinoline derivative, such as 4-iodoquinoline (B101417) or 4-bromoquinoline, in the presence of a palladium catalyst and a phosphine ligand. organic-chemistry.org This method avoids the need for a pre-functionalized aldehyde on the quinoline ring, instead utilizing a halo-quinoline, which is often readily accessible.

One-Pot Synthesis Approaches

One-pot, multi-component reactions (MCRs) represent a highly efficient strategy in organic synthesis by minimizing sequential operations, purifications, and waste generation. While a specific one-pot synthesis for 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione is not extensively detailed, analogous procedures for structurally related fused systems like indeno[1,2-b]quinolines are well-documented. These methods often involve the reaction of an aldehyde, 1,3-indanedione, and an amino compound. capes.gov.br

For instance, a three-component reaction between an aromatic aldehyde, indan-1,3-dione, and an enaminone under microwave irradiation or conventional heating has been shown to produce indeno[1,2-b]quinoline derivatives in good yields. This highlights the potential for developing a similar MCR to access the target compound, possibly by reacting a suitable aniline derivative, a precursor to the quinoline ring, with 1,3-indanedione and a three-carbon synthon. Another established one-pot method involves the Pd/nickel ferrite-catalyzed Heck reaction followed by in-situ cyclization to produce 4-arylquinolin-2(1H)-ones, demonstrating the utility of sequential reactions in a single vessel for building complex heterocyclic systems. researchgate.net

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, though its application to the direct synthesis of 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione via condensation is less common. Instead, these powerful methods are instrumental in the synthesis of the necessary precursors, particularly substituted quinolines.

Palladium-catalyzed reactions are widely employed for the synthesis and functionalization of the quinoline core. researchgate.net For example, the Liebeskind–Srogl cross-coupling reaction, catalyzed by palladium, has been used to synthesize 3-(heteroaryl)quinolin-2(1H)-ones. nih.gov Similarly, direct C-H functionalization reactions, another avenue involving transition metals, allow for the attachment of various groups to the quinoline scaffold. nih.gov Iron, an economical and low-toxicity metal, has also been utilized as a catalyst for oxidative cross-coupling reactions to produce functionalized quinoxalinones, a related class of heterocycles. nih.gov Such catalytic strategies could be envisioned for an alternative synthesis of the target molecule, for instance, through a Suzuki or Stille coupling of a halogenated indene-1,3-dione with a quinolin-4-ylboronic acid or -stannane derivative.

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. The synthesis of 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione and its analogs benefits significantly from such approaches, which aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Solvent-Free Methods

Solvent-free, or solid-state, reactions offer substantial environmental benefits by eliminating the need for volatile organic compounds. These reactions can be promoted by simple heating or by microwave irradiation in the presence of a catalyst. researchgate.net The synthesis of 2,4-disubstituted quinolines has been successfully achieved using a recyclable Hβ zeolite catalyst under solvent-free conditions. rsc.org This approach not only simplifies the work-up procedure but also reduces environmental impact. rsc.org Similarly, the cyclization to form N-aryl-2-methylthio-4-oxo-1,4-dihydroquinoline-3-carbonitriles is accelerated by microwave irradiation under solvent-free conditions with potassium carbonate, demonstrating the broad applicability of this green technique. researchgate.net The condensation reaction to form 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione is a prime candidate for adaptation to a solvent-free protocol, potentially using a solid acid or base catalyst to facilitate the reaction.

Catalyst-Free and Recyclable Catalyst Systems

Developing syntheses that either eliminate the need for a catalyst or employ a recyclable one is a key goal of green chemistry. While the term "catalyst-free" can sometimes refer to reactions promoted by thermal energy or microwave irradiation alone, many green syntheses rely on heterogeneous catalysts that can be easily recovered and reused.

For the synthesis of related heterocyclic systems, several recyclable catalysts have proven effective.

Zeolites : Hβ zeolite has been used as an efficient and reusable heterogeneous catalyst for the one-step synthesis of 2,4-disubstituted quinolines under solvent-free conditions. The catalyst was reportedly reused up to five times without a significant loss in its efficiency. rsc.org

Metal-on-Support : A heterogeneous CuO supported on a zeolite-Y catalyst has been developed for the synthesis of indeno-[1,2-b]-quinoline-dione derivatives. This catalyst offers both Brønsted and Lewis acid sites and can be recycled with only a marginal decrease in product yield. nih.gov

Furthermore, transition-metal-free approaches have been developed, such as an oxidative intramolecular Mannich reaction using TEMPO as the oxidant to afford 2-arylquinolin-4(1H)-ones, thereby avoiding heavy metal waste. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This is due to the efficient and direct heating of polar molecules in the reaction mixture. nih.gov

The synthesis of various quinoline and quinazolinone derivatives has been significantly improved by using microwave irradiation. For example, the preparation of 4-phenylquinazolin-2(1H)-one derivatives was achieved in about one hour with suitable yields (31–92%) using microwave heating. nih.gov In another study, a three-component reaction to form indeno[1,2-b]quinoline derivatives was optimized under microwave irradiation, drastically reducing the reaction time from hours to minutes while increasing the yield.

The table below, based on data for analogous reactions, illustrates the typical enhancements provided by microwave assistance compared to conventional heating.

| Product Type | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Source |

| Indeno[1,2-b]quinoline | Reflux in Acetic Acid, 8-12 h | 75-88% | Acetic Acid, 120 °C, 4 min | 91% | |

| Quinazolinone Derivatives | Prolonged reaction times | Moderate | Microwave Irradiation, ~1 h | 31-92% | nih.gov |

| N-aryl-quinolones | Not specified | Not specified | Solvent-free, K2CO3, MW | Good | researchgate.net |

This data underscores the potential of microwave-assisted synthesis to create a more rapid and efficient route for the production of 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Molecular and Supramolecular Architecture

X-ray crystallography is a powerful technique for determining the exact arrangement of atoms within a crystal. For compounds like 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione, this method reveals critical details about both the individual molecular geometry and the way molecules pack together to form a larger crystalline structure. Studies on closely related structures, such as 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione, provide valuable insights into the expected crystallographic features. nih.gov

The molecular conformation is defined by the spatial arrangement of its atoms, including the rotation around single bonds, which is described by torsional or dihedral angles.

Ring Conformation : In analogous structures containing the indane fragment, the five-membered ring is often not perfectly flat and can adopt an "envelope" conformation. nih.govnih.gov In this arrangement, four atoms are roughly coplanar, while one atom (often the carbon atom linking the two main ring systems) is displaced from this plane. nih.gov

Dihedral Angles : A key feature of the molecular structure is the relative orientation of the quinoline (B57606) and indene (B144670) ring systems. These two planar moieties are not coplanar. In an analogous isoquinoline (B145761) derivative, the dihedral angle between the planes of the indane benzene (B151609) ring and the isoquinoline ring system is 82.06 (6)°. nih.gov This significant twist is a defining characteristic of the molecule's three-dimensional shape. In another related structure, 1-{[(2,3-Dihydro-1H-inden-2-yl)-oxy]meth-yl}quinazoline-2,4(1H,3H)-dione, the dihedral angle between the quinazoline (B50416) and indene fragments is 59.08 (4)°. nih.gov

Torsion Angles : Specific torsion angles, such as the N—C—C—O angle in related structures like 2-(2-Hydroxyethyl)isoindoline-1,3-dione, can be precisely measured, providing further detail on the conformation of substituent groups. researchgate.net

Table 1: Representative Crystallographic Data from Analogous Compounds

| Parameter | Observation | Analogous Compound |

|---|---|---|

| Dihedral Angle | 82.06 (6)° between indane and isoquinoline rings | 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione nih.gov |

| Five-Membered Ring | Envelope conformation | 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione nih.gov |

| Intermolecular Bond | C-H⋯O hydrogen bonding | 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione nih.gov |

| π-π Stacking | Centroid-to-centroid distance of 3.9050 (7) Å | 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione nih.gov |

Note: Data presented is from analogous structures to illustrate typical findings for this class of compounds.

The arrangement of molecules in the crystal, known as crystal packing, is governed by non-covalent intermolecular interactions. These forces dictate the material's bulk properties.

Hydrogen Bonding : In crystals of similar molecules, C-H⋯O hydrogen bonds are common interactions that link adjacent molecules into chains or more complex networks. nih.gov These interactions can form specific, repeating patterns, such as R²₂(8) and R²₂(10) loops. nih.gov

π-π Stacking : The planar aromatic rings of the quinoline and indene systems facilitate π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings attract each other, further stabilize the crystal structure. In one analog, these interactions result in centroid-to-centroid distances of 3.9050 (7) Å, connecting molecular chains into layers. nih.gov

Advanced NMR Spectroscopy for Electronic Environment and Stereochemical Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H (protons) and ¹³C.

A full structural assignment for 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione requires a suite of NMR experiments. nih.govnih.gov

1D NMR (¹H and ¹³C) : ¹H NMR spectra provide information on the number of different types of protons and their connectivity through spin-spin coupling. ¹³C NMR spectra reveal the number of non-equivalent carbon atoms. For the title compound, distinct signals would be expected for the protons and carbons in the quinoline ring system and the indene-dione fragment. ualberta.canih.gov

2D NMR :

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, helping to map out the spin systems within the quinoline and indene rings. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly crucial for establishing the connectivity between the quinoline ring and the indene-dione moiety at the C4 position of the quinoline.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. It provides critical information about the molecule's 3D conformation and stereochemistry in solution.

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

The extended conjugated π-electron system, encompassing both the quinoline and indene-dione rings, imparts distinct photophysical properties to the molecule. UV-Vis absorption and fluorescence spectroscopy are used to probe the electronic transitions within this system. nih.gov Compounds of this class, such as the isomeric 2-(2-quinolyl)-1H-indene-1,3(2H)-dione, are known to be dyes, which is a direct consequence of their absorption of visible light. chemicalbook.com

UV-Vis Absorption : The UV-Vis spectrum arises from the absorption of photons that promote electrons from the ground state to higher energy excited states (e.g., π → π* transitions). The spectrum typically shows one or more absorption bands, with the wavelength of maximum absorbance (λ_max) being characteristic of the molecule's electronic structure. researchgate.net

Fluorescence Spectroscopy : After excitation, the molecule can relax to the ground state by emitting a photon. This emission, or fluorescence, occurs at a longer wavelength (lower energy) than the absorption. The efficiency of this process is quantified by the fluorescence quantum yield. nih.gov Many quinoline derivatives are known to be fluorescent. nih.govrsc.org

The photophysical properties of 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione are expected to be sensitive to its local environment.

Solvatochromism : This phenomenon refers to the change in the color of a substance (i.e., a shift in its absorption or emission spectra) when it is dissolved in different solvents. rsc.org For molecules where the dipole moment changes upon electronic excitation, polar solvents can stabilize the excited state differently than nonpolar solvents, leading to shifts in λ_max. This behavior is common in related heterocyclic dye molecules. rsc.org

Environmental Effects : The absorption and fluorescence of quinoline-based compounds can be significantly influenced by other environmental factors. For example, studies on quinoline chemosensors show that their fluorescence can be enhanced or quenched by the presence of specific metal ions. rsc.org Furthermore, pH can affect the protonation state of the quinoline nitrogen, which would, in turn, alter the electronic structure and the resulting photophysical properties. rsc.org

Table 2: Summary of Spectroscopic Techniques and Expected Insights

| Technique | Purpose | Information Gained |

|---|---|---|

| X-ray Crystallography | Determines solid-state structure | Bond lengths, angles, dihedral angles, intermolecular interactions nih.govnih.gov |

| 1D NMR (¹H, ¹³C) | Basic structural characterization | Chemical shifts, coupling constants, number of unique atoms ualberta.canih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation | Atom connectivity, assignment of ¹H and ¹³C signals nih.govnih.gov |

| UV-Vis Spectroscopy | Probes electronic absorption | Wavelengths of maximum absorption (λ_max), molar absorptivity researchgate.net |

| Fluorescence Spectroscopy | Investigates light emission | Emission wavelengths, fluorescence quantum yield, excited-state lifetime nih.gov |

Excited State Dynamics and Lifetimes

Specific studies detailing the excited-state dynamics and lifetimes for 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione have not been identified in current literature. The photophysical behavior of this molecule would be dictated by the interplay between the quinoline and indene-1,3-dione systems. For analogous heterocyclic dione (B5365651) structures, such as derivatives of 4-hydroxyisoindoline-1,3-dione, excited-state dynamics are characterized by rapid deactivation pathways. These can include efficient nonradiative processes, with reported lifetimes in the picosecond range (~300 ps), or ultrafast processes like excited-state intramolecular proton transfer (ESIPT), which can occur on a timescale of approximately 1 ps. The potential for such photophysical pathways in 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione would depend on its specific tautomeric form and the surrounding solvent environment. The photochemical reactivity of related isoquinoline-1,3(2H,4H)-dione systems has been explored, although these studies focus more on synthetic applications rather than detailing excited-state lifetimes.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione by identifying its key functional groups and probing potential hydrogen bonding interactions.

The IR and Raman spectra are expected to be dominated by bands corresponding to the vibrations of the dicarbonyl, quinoline, and indene moieties. The two carbonyl (C=O) groups of the indene-1,3-dione ring are anticipated to produce strong, characteristic absorption bands in the IR spectrum, typically in the region of 1670–1740 cm⁻¹. The exact positions of these bands can be influenced by electronic effects and potential coupling between the carbonyls. For comparison, some 5,8-quinolinedione (B78156) derivatives exhibit carbonyl and C=C vibrations in the 1582–1668 cm⁻¹ range.

The aromatic C=C and C=N stretching vibrations from both the quinoline and benzene rings are expected to appear in the 1450–1620 cm⁻¹ region. Aromatic C-H stretching vibrations typically manifest as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretch of the methine proton at the C2 position of the indane ring would be found at lower wavenumbers, around 2900 cm⁻¹.

This molecule can exist in tautomeric forms, primarily the diketo form and an enol form. The enol form introduces the possibility of strong intramolecular hydrogen bonding between the enolic hydroxyl group (-OH) and either a carbonyl oxygen or the nitrogen atom of the quinoline ring. Such an interaction would be visible in the IR spectrum as a very broad O-H stretching band at a significantly lower frequency (e.g., 2500–3200 cm⁻¹) compared to a free -OH group. Furthermore, intermolecular hydrogen bonds of the C-H···O or C-H···N type can influence the crystal packing and are often studied in related heterocyclic systems. The synthesis of related indeno[1,2-b]quinoline-dione scaffolds often relies on spectroscopic data for characterization.

Table 1: Predicted Characteristic Vibrational Frequencies for 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| > 3000 | C-H Stretch | Aromatic (Quinoline, Indene) | Medium-Weak |

| ~2900 | C-H Stretch | Aliphatic (Methine) | Weak |

| 1740 - 1670 | C=O Stretch (Asymmetric & Symmetric) | Indene-1,3-dione | Strong |

| 1620 - 1450 | C=C / C=N Stretch | Aromatic Rings (Quinoline, Indene) | Medium-Strong |

| 1350 - 1250 | C-N Stretch | Quinoline | Medium |

| < 900 | C-H Bend (Out-of-plane) | Aromatic | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Pathways

Mass spectrometry (MS) is indispensable for determining the molecular weight and probing the fragmentation patterns of 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione, thereby confirming its elemental composition and structure.

The chemical formula of the compound is C₁₈H₁₁NO₂, which corresponds to an exact mass of approximately 273.0790 u. High-resolution mass spectrometry (HRMS), typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer, would be employed to measure this mass with high precision, confirming the elemental composition. In positive-ion mode ESI-MS, the molecule would be detected as the protonated species [M+H]⁺ at an m/z value of approximately 274.0868.

The fragmentation of the molecule under MS conditions (e.g., collision-induced dissociation, CID) is expected to proceed via cleavage of the single bond connecting the quinoline and indene-1,3-dione moieties, as this is the most labile point in the structure. This primary fragmentation would lead to two major fragment ions:

A fragment corresponding to the quinolin-4-yl cation (m/z 128) or a related radical cation.

A fragment corresponding to the indene-1,3-dione radical (m/z 145) or its corresponding anion in negative mode.

Subsequent fragmentation of the indene-1,3-dione portion would likely involve the sequential loss of neutral carbon monoxide (CO) molecules, a characteristic fragmentation pathway for dicarbonyl compounds. This would produce ions at m/z 117 (after loss of one CO) and m/z 89 (after loss of a second CO). Analysis of related heterocyclic systems, even if they are isomers or have slightly different substituents, can provide a basis for interpreting such fragmentation data.

Table 2: Predicted Key Mass Fragments for 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione in Positive-Ion MS/MS

| m/z (approx.) | Proposed Fragment Ion | Formula |

| 274 | [M+H]⁺ | [C₁₈H₁₂NO₂]⁺ |

| 146 | [Indene-1,3-dione + H]⁺ | [C₉H₆O₂]⁺ |

| 129 | [Quinoline + H]⁺ | [C₉H₈N]⁺ |

| 118 | [M+H - CO - C₉H₇N]⁺ | [C₈H₆O]⁺ |

| 102 | [Quinoline - HCN]⁺ | [C₈H₆]⁺ |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are foundational in modern chemistry for investigating molecular structures and properties. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic landscape. rsc.orgnih.gov For this specific molecule, such calculations would be performed using a software package like Gaussian, selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to balance accuracy and computational cost. nih.gov

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

A key output of quantum chemical calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. semanticscholar.org

A smaller energy gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org This transition is fundamental to understanding electronic absorption properties and the potential for charge transfer within the molecule. semanticscholar.org For 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione, the HOMO would likely be distributed across the electron-rich aromatic systems, while the LUMO would be centered on electron-deficient regions, such as the dicarbonyl group of the indenedione moiety.

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties. Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions that correspond to UV-Vis absorption spectra, helping to interpret experimental findings. rsc.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. brieflands.com By comparing calculated shifts for a proposed structure with experimental spectra, chemists can confirm molecular identity and stereochemistry. For the title compound, theoretical calculations would predict the chemical shifts for the protons and carbons on both the quinoline (B57606) and indenedione ring systems.

Conformational Analysis and Molecular Geometries

The three-dimensional arrangement of atoms is crucial for a molecule's function. Computational conformational analysis involves optimizing the molecule's geometry to find its most stable energetic state. This would reveal key structural parameters for 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione, such as the dihedral angle between the quinoline and indenedione planes. This angle would be determined by the steric hindrance and electronic interactions between the two ring systems. Studies on related, complex quinolinones have successfully used single crystal X-ray diffraction and theoretical calculations to elucidate molecular geometry and intermolecular interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations could model how 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione behaves in a solution or how it interacts with a biological target. For instance, simulations of related quinoline derivatives in water have been used to calculate interaction energies and radial distribution functions to understand their stability and interactions with the solvent. arabjchem.org Such simulations on the title compound would provide a view of its flexibility and non-covalent interactions.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is invaluable for mapping out reaction mechanisms. By calculating the energies of reactants, transition states, and products, a complete energy profile for a chemical reaction can be constructed. researchgate.net A theoretical study on a related reaction involving 2-quinolinecarbaldehyde detailed a three-step mechanism involving a pre-reaction complex, proton transfer, and hydride transfer, with calculated free energy barriers explaining the observed reactivity. researchgate.net A similar approach could be used to investigate the synthesis of 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione, for example, via the condensation of 4-quinolinecarbaldehyde and 1,3-indanedione.

Quantitative Structure-Activity Relationship (QSAR) Principles (excluding clinical/toxicological correlations)

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their properties. In a non-clinical context, this could involve correlating structural or electronic descriptors with physical properties like solubility, polarity, or affinity for a particular material.

QSAR models are built using descriptors calculated from the molecular structure, which can include electronic parameters (like HOMO/LUMO energies), steric parameters, and hydrophobicity (LogP). These models are often developed using multiple linear regression or machine learning algorithms to create a predictive equation. While no specific QSAR studies exist for the title compound, the principles are widely applied to various classes of chemical compounds.

Reactivity and Reaction Mechanisms

Nucleophilic Addition Reactions at the Indanedione Moiety

The indane-1,3-dione portion of the molecule is central to its nucleophilic character. The carbon at the C-2 position is positioned alpha to both carbonyl groups, making the attached proton significantly acidic. wikipedia.org This acidity facilitates the formation of a stabilized enolate anion upon deprotonation, which acts as a potent nucleophile. wikipedia.org

This nucleophilicity is demonstrated in Michael addition reactions. For instance, 2-aryl-1,3-indandiones can participate in reactions with electrochemically generated ortho-benzoquinones. nih.govnih.gov In this process, a catechol derivative is first oxidized to a reactive o-benzoquinone intermediate. The nucleophilic C-2 carbon of the indanedione then attacks this intermediate, leading to the formation of a new carbon-carbon bond and a more complex derivative. nih.govsemanticscholar.org This highlights the ability of the C-2 position to engage in conjugate addition reactions with suitable electrophilic acceptors.

Electrophilic Aromatic Substitution on the Quinoline (B57606) Ring

The quinoline ring system within the molecule is susceptible to electrophilic aromatic substitution (EAS). However, the reactivity of the two fused rings—the benzene (B151609) and pyridine (B92270) rings—is not equivalent. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack. researchgate.net Consequently, electrophilic substitution occurs preferentially on the more electron-rich benzene (carbocyclic) ring. researchgate.netquimicaorganica.org

Studies on quinoline itself show that substitution occurs predominantly at the C5 and C8 positions. researchgate.netquimicaorganica.org This regioselectivity is attributed to the superior stability of the Wheland intermediates (cationic intermediates) formed when the electrophile attacks these positions, as they allow for delocalization of the positive charge without disrupting the aromaticity of the deactivated pyridine ring. quimicaorganica.orgvaia.com

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on the Quinoline Moiety

| Position of Substitution | Relative Reactivity | Reason for Selectivity |

|---|---|---|

| C5 and C8 | Major Products | Formation of the most stable cationic intermediate (Wheland complex). quimicaorganica.orgvaia.com |

| C6 and C7 | Minor Products | Formation of less stable cationic intermediates. quimicaorganica.org |

| Pyridine Ring (C2, C3, C4) | Highly Disfavored | Deactivation by the electron-withdrawing nitrogen atom. researchgate.net |

Cyclization and Annulation Reactions Involving 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione

The compound and its derivatives serve as versatile building blocks for constructing more complex fused-ring systems through cyclization and annulation reactions. A common strategy involves first converting the parent compound into a 2-arylidene-1,3-indandione derivative via a Knoevenagel condensation. These derivatives, possessing a reactive Michael acceptor site, are excellent substrates for subsequent cycloaddition reactions. acs.org

A notable example is the cascade Michael/1,3-dipolar cycloaddition reaction. When 2-arylidene-1,3-indandiones react with 1,3,4-oxathiazol-2-one, they can undergo a cascade reaction to form complex spiroindene-1,3-dione isothiazolines. nih.gov Such reactions demonstrate the utility of the indanedione scaffold in tandem processes that rapidly build molecular complexity. researchgate.net

Redox Chemistry of the Indanedione System

The indanedione system can participate in redox reactions, often acting as the nucleophilic component in a process initiated by the oxidation of another species. nih.gov In a redox reaction, the species that gains electrons is the oxidant, while the species that loses electrons is the reductant. youtube.com

Photochemical Transformations and Excited State Reactivity

Derivatives of 1,3-indandione (B147059) are known to be photochemically active. A characteristic reaction for 2-substituted 1,3-indandione derivatives upon irradiation is a rearrangement to form phthalide (B148349) isomers. rsc.orgrsc.org

In addition to this rearrangement, other intramolecular photochemical reactions can occur, particularly in derivatives where a carbon-carbon double bond is present in the substituent at the C-2 position. These reactions include:

1,3-Acyl Shift: A rearrangement involving the migration of an acyl group. rsc.orgrsc.org

Intramolecular Paternò–Büchi Reaction: A [2+2] photocycloaddition between a carbonyl group and an alkene to form an oxetane. rsc.orgrsc.org

Formal Oxa-[4+2]-Cycloaddition: Another type of cycloaddition leading to polycyclic products. rsc.orgrsc.org

A notable feature of some of these photochemical reactions is their reversibility, allowing for the establishment of a photostationary state between the reactant and the product. rsc.orgrsc.org

Derivatization Strategies and Functional Group Transformations on the Compound

A wide range of derivatives can be synthesized from 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione, leveraging the reactivity of both the indanedione and quinoline moieties.

A primary derivatization method is the Knoevenagel condensation , which involves the reaction of the active methylene (B1212753) group of the indanedione with various aldehydes. nih.gov This reaction, often catalyzed by a base like piperidine, yields 2-arylidene-1H-indene-1,3(2H)-dione derivatives. acs.orgnih.gov

Further functional group transformations can be performed on the indanedione carbonyls. For instance, the ketone groups can be reacted with malononitrile (B47326) to convert the indanedione into a stronger electron-accepting scaffold. nih.gov Halogenation of the indanedione ring is also possible, though it is often more efficient to introduce halogen atoms onto the phthalic anhydride (B1165640) precursor before the ring-forming condensation reaction. nih.gov

Table 2: Examples of Derivatization and Functional Group Transformations

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Aromatic Aldehyde, Piperidine in Ethanol | 2-Arylidene-1H-indene-1,3(2H)-dione | nih.gov |

| Claisen-Schmidt Condensation | Aldehyde, Acetic Acid | Chalcone-like derivatives | nih.gov |

| Carbonyl Functionalization | Malononitrile | Dicyanomethylene derivatives | nih.gov |

| Halogenation | Selectfluor® or other halogenating agents on precursor | Halogenated indanedione derivatives | nih.gov |

Applications in Advanced Chemical Sciences Excluding Clinical Human Trials

Materials Science and Organic Electronics

In the realm of materials science, the rigid, planar, and conjugated structure of quinophthalone derivatives is advantageous for creating stable and functional organic materials. The delocalized π-electron system is fundamental to their use as dyes and pigments and is a key area of investigation for advanced electronic applications.

Research into quinophthalone derivatives has led to the design of novel colorants for high-tech applications like image sensors. A notable example is a complex derivative of the target compound, 4,5,6,7-tetrachloro-2-(2-(3-hydroxy-1-oxo-1H-cyclopenta[b]naphthalen-2-yl)quinolin-4-yl)isoindoline-1,3-dione (TCHCQ) , which has been synthesized and evaluated as a yellow colorant for green color filters in image sensors. mdpi.com The design of TCHCQ incorporates a quinolin-4-yl group, demonstrating the relevance of this specific isomeric linkage. The introduction of a naphthyl group enhances thermal stability and modifies the absorption spectrum, while the tetrachlorophthalimide moiety improves solubility and prevents intermolecular stacking, which is crucial for forming high-quality films. mdpi.com

The performance of TCHCQ was compared to the commercially used Pigment Yellow 138 (Y138), showcasing significant improvements. mdpi.com For instance, TCHCQ exhibits a molar extinction coefficient 1.21 times higher than Y138 and shows excellent thermal stability with a decomposition temperature above 450 °C. mdpi.com Through a nano-pigmentation process, TCHCQ particles were reduced to an average size of 35 nm, which is critical for achieving high-resolution color filters. mdpi.com The resulting color filter film demonstrated superior chemical stability compared to Y138. mdpi.com

Table 1: Properties of the Quinolin-4-yl Derivative TCHCQ vs. Commercial Colorant Y138

| Property | TCHCQ | Y138 (Commercial) | Significance |

|---|---|---|---|

| Molar Extinction Coefficient | 1.21x higher than Y138 | Reference | Improved light absorption efficiency. mdpi.com |

| Decomposition Temperature (Td) | > 450 °C | ~450 °C | Excellent thermal stability for device fabrication. mdpi.com |

| Average Particle Size (Post-Pigmentation) | 35 nm | Not specified | Enables high-resolution and clear color filter applications. mdpi.com |

| Chemical Stability (ΔEab) | 0.52 | >0.52 | Enhanced resistance to chemical treatments during manufacturing. mdpi.com |

While direct application of 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione in OLEDs and OPVs has not been extensively reported, the constituent quinoline (B57606) moiety is a well-known building block in materials for organic electronics. Quinoline derivatives are recognized for their promising electron-transporting and light-emitting properties. researchgate.net For example, 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) has been successfully used as a blue-emitting material in OLEDs, demonstrating low turn-on voltage and stable performance. researchgate.net Furthermore, compounds like 1H-pyrazolo[3,4-b]quinolines have been utilized as luminophores in OLED devices due to their high fluorescence quantum yields. mdpi.com

In the field of OPVs, quinoline (QL) is listed as a potential small molecule acceptor intermediate, highlighting its role in constructing the active layers of solar cells. derthon.com The donor-acceptor nature of 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione suggests it could be a candidate for single-component organic solar cells or as a component in bulk heterojunctions, though experimental validation is required.

Organic materials with extensive π-conjugation and charge transfer characteristics are prime candidates for non-linear optical (NLO) applications. nih.gov The NLO response in such molecules arises from the polarization caused by the delocalization of π-electrons from a donor to an acceptor unit through a conjugated bridge. nih.gov

The structure of 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione, featuring a quinoline donor and an indene-dione acceptor, fits the molecular design principles for NLO materials. Studies on related heterocyclic systems support this potential. For instance, merocyanine (B1260669) dyes incorporating a quinoline terminal group show NLO properties that are highly sensitive to the molecule's chemical constitution. researchgate.net Similarly, a series of quinazolinone-based materials, which share structural similarities with the quinoline core, were synthesized and exhibited promising third-order NLO responses. researchgate.net The introduction of phenylacetylene (B144264) groups into the quinazolinone structure was found to decrease the energy gap and enhance the second-order NLO susceptibility (γ) by more than sevenfold compared to the unmodified parent compound. researchgate.net These findings suggest that the NLO properties of 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione could be significant and potentially tunable through chemical modification.

Table 2: NLO Properties of Related Heterocyclic Systems

| Compound Class | Key Finding | Reference |

|---|---|---|

| Merocyanine-Malonodinitrile Derivatives (with Quinoline) | NLO properties are highly sensitive to the donor strength of the terminal group. | researchgate.net |

| Quinazolinone Derivatives | Structural modification (e.g., adding phenylacetylene groups) significantly enhances the second-order hyperpolarizability (γ). | researchgate.net |

Hole transport materials (HTMs) are essential components in various organic electronic devices, including perovskite solar cells (PSCs) and OLEDs, where they facilitate the efficient extraction and transport of positive charge carriers (holes) while blocking electrons. researchgate.net Ideal HTMs possess suitable HOMO (Highest Occupied Molecular Orbital) energy levels, high hole mobility, and good film-forming properties. mdpi.comresearchgate.net

Although 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione has not been specifically reported as an HTM, various nitrogen-containing heterocyclic compounds are under intense investigation for this purpose. Materials based on cores like dithienopyrrole (DTP) and 2,3-diphenylthieno[3,4-b]pyrazine (B14390687) (DPTP) have been developed as effective HTMs, in some cases outperforming the standard material spiro-OMeTAD . researchgate.netrsc.org The design of these molecules often involves a donor-acceptor-donor (D-A-D) architecture to tune the electronic properties. The inherent donor-acceptor character of 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione makes it a plausible scaffold for developing new HTMs, potentially by attaching additional donor groups to the core structure.

The quinoline core is a well-established fluorophore, and its derivatives are widely used in the development of fluorescent sensors. The sensing mechanism often relies on processes like photoinduced electron transfer (PET), where the fluorescence of the quinoline unit is "turned on" or "turned off" upon binding a specific analyte. nih.govnih.gov

Derivatives of 1H-pyrazolo[3,4-b]quinoline have been extensively studied as fluorescent sensors for various metal cations, including Zn²⁺, Pb²⁺, and Ca²⁺. mdpi.comnih.govnih.gov In a typical design, a receptor unit (like dipicolylamine or an aza-crown ether) is attached to the quinoline fluorophore. mdpi.comresearchgate.net In the absence of an analyte, the receptor's lone pair of electrons quenches the quinoline's fluorescence via PET. Upon cation binding, the receptor's electrons are engaged, the PET process is inhibited, and a strong fluorescence signal is restored. mdpi.comnih.gov

For example, a sensor based on 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline with a dipicolylamine receptor showed a 13-fold increase in fluorescence quantum yield upon the addition of Zn²⁺ ions, with a detection limit of 1.93 x 10⁻⁷ M. mdpi.com

Table 3: Sensing Characteristics of a PQPc-Zn²⁺ Fluorescent Sensor

| Parameter | Value | Reference |

|---|---|---|

| Analyte | Zn²⁺ | mdpi.com |

| Fluorescence Change | 13-fold increase in quantum yield | mdpi.com |

| Detection Limit | 1.93 x 10⁻⁷ M | mdpi.com |

| Binding Stoichiometry (Sensor:Zn²⁺) | 1:1 | mdpi.com |

| Binding Constant | 859 M⁻¹ | mdpi.com |

Given this background, 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione represents a promising platform for designing new fluorescent sensors. The quinoline part can serve as the signal-reporting fluorophore, while the indene-1,3-dione moiety could be functionalized to incorporate specific recognition sites for analytes of interest.

Photochromic materials are compounds that can reversibly change their color and absorption spectra upon irradiation with light. While the quinoline scaffold has been incorporated into molecules exhibiting photochromic properties, such as certain 1,3-diazabicyclo[3.1.0]hex-3-enes bearing quinoline substituents, there is currently a lack of specific research demonstrating photochromism in 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione itself. The rigid quinophthalone structure may not readily undergo the significant conformational changes typically required for photochromism. Further investigation would be needed to explore this potential application.

Catalysis and Ligand Design

The design of ligands for metal-catalyzed reactions is a cornerstone of modern synthetic chemistry. The structure of 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione contains potential coordination sites that could be exploited in ligand design. The nitrogen atom of the quinoline ring possesses a lone pair of electrons, making it a potential Lewis basic site for coordinating to a metal center. Additionally, the two carbonyl oxygen atoms of the indene-1,3-dione moiety could also participate in metal binding, potentially allowing the molecule to act as a bidentate or even a tridentate ligand.

While direct studies of 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione as a ligand or catalyst are not prominent in the literature, related heterocyclic systems are relevant. For instance, the synthesis of N3-substituted quinazoline-2,4(1H,3H)-diones has been achieved through palladium-catalyzed reactions, highlighting the interaction of such scaffolds with transition metals. The development of structurally diverse quinoline derivatives is also highly valuable for creating molecules that can interact with biological targets, an area that relies heavily on the principles of ligand design. Therefore, based on its structural features, 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione holds theoretical potential for applications in catalysis and coordination chemistry, warranting future exploration.

Organocatalysis

There is no specific information on the use of 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione in organocatalysis. However, the synthesis of the related quinolin-4-one scaffold can be achieved through methods involving organocatalysis, such as using N-heterocyclic carbenes (NHCs). nih.gov NHCs can catalyze the synthesis of quinolin-4-ones from aldehydes in a process involving the formation of a homoenolate intermediate. mdpi.com

Metal Ligand Applications

The quinoline moiety is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. nih.govmdpi.com These complexes have applications in catalysis and materials science. For instance, iron complexes featuring quinoline-based ligands have been explored as catalysts for hydrovinylation reactions. researchgate.net Similarly, functionalized indenyl phosphine (B1218219) ligands form transition-metal complexes that show enhanced reactivity in catalytic reactions due to the "indenyl effect". rsc.org While no metal complexes of the specific compound 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione are documented in the search results, its structural components suggest a strong potential for it to act as a chelating ligand, binding metals through the nitrogen atom of the quinoline ring and the dione (B5365651) oxygens.

Mechanistic Studies of Biological Interactions (Molecular Level)

Direct mechanistic studies on the biological interactions of 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione are not present in the available literature. The following sections describe the activities of structurally related compounds, which may provide a hypothetical framework for the potential biological profile of the target compound.

Enzyme Inhibition Mechanisms (e.g., specific enzyme targets, binding modes, kinetics)

The quinoline and quinolone scaffolds are central to many enzyme inhibitors. A primary mechanism for fluoroquinolone-type compounds is the inhibition of bacterial DNA synthesis through the disruption of DNA gyrase and topoisomerase IV. nih.govmdpi.com Derivatives of the related quinazoline-2,4(1H,3H)-dione structure have been shown to be fluoroquinolone-like inhibitors of these same enzymes. nih.govnih.gov

Other enzyme targets for quinoline and its analogs include:

Protein Kinases: Isoquinoline-1,3-dione derivatives have been identified as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4). plos.org Molecular docking studies suggest these inhibitors bind within the ATP-binding pocket of the enzyme. plos.org

Photosystem II (PSII): Certain 3-(1-aminoethylidene)quinoline-2,4(1H,3H)-dione derivatives act as inhibitors of photosynthetic electron transport by binding to the D1 protein in the PSII reaction center. nih.gov

Coagulation Factors: Hybrid molecules incorporating pyrroloquinolinedione and rhodanine (B49660) moieties have been developed as inhibitors of coagulation factors Xa and XIa. nih.gov

Hsp90: 3-(Heteroaryl)quinolin-2(1H)-one derivatives have been investigated as potential inhibitors of the 90-kDa heat shock protein (Hsp90), a key chaperone protein in cancer cells. nih.gov

Table 1: Enzyme Inhibition by Structurally Related Compounds

| Compound Class | Enzyme Target(s) | Mechanism/Binding Mode | Reference(s) |

|---|---|---|---|

| Fluoroquinolones | DNA Gyrase, Topoisomerase IV | Interference with DNA synthesis | nih.govmdpi.com |

| Quinazoline-2,4-diones | DNA Gyrase, Topoisomerase IV | Fluoroquinolone-like inhibition | nih.govnih.gov |

| Isoquinoline-1,3-diones | Cyclin-Dependent Kinase 4 (CDK4) | ATP-binding site inhibition | plos.org |

| 3-(1-aminoethylidene)quinoline-2,4(1H,3H)-diones | Photosystem II (PSII) | Binding to D1 protein | nih.gov |

| Pyrroloquinolinedione-rhodanines | Factor Xa, Factor XIa | Inhibition of coagulation cascade | nih.gov |

DNA/RNA Binding and Intercalation Mechanisms

There is no specific information regarding DNA or RNA binding by 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione. However, the general mechanism of action for quinolone compounds involves targeting the enzyme-DNA complex. nih.govmdpi.com They inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination, leading to bacterial cell death. nih.govmdpi.com Some quinazoline-2,4-dione derivatives have also been identified as DNA gyrase inhibitors. nih.gov

Receptor-Ligand Interaction Principles (e.g., molecular docking, affinity prediction)

While no receptor binding studies for 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione were found, derivatives of both the quinoline and indene (B144670) scaffolds have been developed as potent receptor ligands.

Cannabinoid Receptors: 4-Quinolone-3-carboxylic acid and quinoline-2,4(1H,3H)-dione analogs have been developed as potent and selective ligands for the cannabinoid type 2 (CB2) receptor. nih.govnih.gov Docking simulations and 3D-QSAR models have been used to predict interaction modes and guide further design. nih.gov

Sphingosine-1-Phosphate Receptors: Quinazoline-2,4-dione derivatives have been synthesized as highly selective ligands for the sphingosine-1-phosphate receptor 2 (S1PR2), with IC50 values in the low nanomolar range. nih.gov

Retinoic Acid Receptors: A series of indene derivatives were designed and synthesized as retinoic acid receptor α (RARα) agonists. These compounds demonstrated moderate binding affinity and potent antiproliferative activity. mdpi.com

Table 2: Receptor Binding Activity of Related Scaffolds

| Compound Class | Receptor Target | Activity | Reference(s) |

|---|---|---|---|

| 4-Quinolone-3-carboxylic acids | Cannabinoid Receptor 2 (CB2) | Agonists/Antagonists | nih.gov |

| Quinoline-2,4(1H,3H)-diones | Cannabinoid Receptor 2 (CB2) | Agonists/Antagonists | nih.gov |

| Quinazoline-2,4-diones | Sphingosine-1-Phosphate Receptor 2 (S1PR2) | High-affinity Ligands | nih.gov |

Molecular Targeting in Signaling Pathways (mechanistic aspects)

Specific modulation of signaling pathways by 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione has not been reported. Research on related structures shows that quinolinone derivatives can impact major cellular pathways. For instance, inhibition of Hsp90 by 3-(heteroaryl)quinolin-2(1H)-ones results in the interruption of multiple signal transduction pathways crucial for tumor progression by destabilizing numerous client proteins. nih.gov Similarly, inhibition of CDKs by isoquinoline-1,3-diones directly affects cell cycle regulation. plos.org The antibacterial action of quinolones, by targeting DNA gyrase and topoisomerase IV, fundamentally disrupts the signaling and processes related to DNA replication and repair. nih.govmdpi.com

Applications in Forensic Science (e.g., Fingermark Detection)

A comprehensive review of scientific literature reveals a notable absence of research specifically investigating the application of 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione for the detection of latent fingermarks. While the core structure of this compound, 1,2-indanedione, is a well-established and widely utilized reagent in forensic science for the development of fingerprints on porous surfaces, the specific derivative featuring a quinolin-4-yl substituent has not been the subject of published studies in this context.

The field of forensic chemistry has seen extensive research into various analogues of 1,2-indanedione to optimize fingermark detection through enhanced luminescence and color development. These studies have explored modifications to the indanedione ring system to improve its reaction with the amino acid residues present in fingerprint secretions. However, the introduction of a quinoline moiety at the 2-position of the 1H-indene-1,3(2H)-dione structure for this purpose is not documented in available forensic science literature.

Therefore, no detailed research findings, data tables, or established protocols concerning the use of 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione in fingermark detection can be provided. The scientific community has, to date, focused on other derivatives of 1,2-indanedione for the advancement of latent print visualization techniques.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Atom-Economical Synthetic Pathways

The future of synthesizing 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione and its derivatives is increasingly geared towards sustainability and efficiency. Traditional multi-step syntheses are being supplanted by innovative strategies that maximize resource utilization and minimize waste.

A primary focus is the expansion of multi-component reactions (MCRs) , which offer significant advantages in terms of simplicity, structural diversity, and high atom economy. doaj.org Efficient one-pot, three-component methods have been successfully developed for analogous structures like indeno[1,2-b]quinoline-diones, demonstrating the feasibility of this approach. doaj.orgscirp.org These reactions, which can be enhanced by microwave irradiation, combine multiple starting materials in a single step to construct complex molecules, thereby reducing solvent usage, energy consumption, and purification steps. doaj.org

Catalysis is another cornerstone of modern synthetic development. Researchers are exploring various catalytic systems to improve reaction rates and yields. For instance, p-toluenesulfonic acid has been effectively used as a catalyst in the efficient synthesis of poly-substituted indeno[1,2-b]quinolines. mdpi.com Beyond acid catalysis, the use of transition metals is also prominent. Gold-catalyzed protocols, for example, enable highly efficient cascade reactions for producing related quinoline (B57606) systems. nih.gov

Furthermore, there is a push towards using more environmentally benign solvents and reaction conditions. One patented method for preparing quinophthalone derivatives utilizes alkyl benzoate (B1203000) as a solvent, presenting a safer alternative to high-boiling, halogenated solvents like o-dichlorobenzene and nitrobenzene. google.com The development of solvent-free and room-temperature reactions, such as those described for certain triazolyl-quinolinones, further exemplifies the trend towards greener chemical processes. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Quinoline & Indenedione Scaffolds

| Methodology | Key Features | Advantages | Representative Scaffolds | Citations |

|---|---|---|---|---|

| Multi-Component Reactions (MCRs) | One-pot, three-component synthesis; Microwave-assisted. | High atom economy, simplicity, reduced waste. | Indeno[1,2-b]quinoline-diones | doaj.orgscirp.org |

| Acid Catalysis | Use of p-toluenesulfonic acid. | Efficient, direct synthesis of poly-substituted products. | Indeno[1,2-b]quinolines | mdpi.com |

| Transition Metal Catalysis | Gold-catalyzed cascade reactions; Pd-catalyzed cyclizations. | High efficiency, novel transformations. | Indolo[1,2-a]quinolin-5(6H)-ones | nih.gov |

| Greener Solvents | Use of alkyl benzoate instead of chlorinated solvents. | Reduced environmental impact and toxicity. | Quinophthalone derivatives | google.com |

Exploration of Novel Advanced Material Applications and Device Architectures

The unique electronic and photophysical properties of the 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione scaffold make it a promising candidate for a new generation of advanced organic materials. Research is extending beyond its traditional use in dyes to applications in cutting-edge electronic and optical devices.

High-Performance Pigments and Color Filters: Quinophthalone derivatives are known for their exceptional stability, making them suitable for demanding applications like automotive coatings. google.com Recent research has focused on enhancing their optical properties for use in digital imaging. A novel quinophthalone derivative, TCHCQ, was specifically designed for image sensor color filters to improve absorption in the blue region of the spectrum, a limitation of existing commercial pigments like Pigment Yellow 138. mdpi.comnih.gov This involves strategic chemical modifications, such as adjusting the position and number of chlorine atoms and introducing a naphthyl group to increase molecular weight and thermal stability. mdpi.comnih.gov Such materials require excellent solubility in industrial solvents and high molar extinction coefficients to be viable for manufacturing color resists for image sensors. mdpi.com

Organic Light-Emitting Diodes (OLEDs): The quinoline moiety is a well-established building block for materials used in OLEDs. researchgate.net Theoretical studies on related metal-quinolate (where the metal can be Li, Na, K, Rb, or Cs) complexes show that their electronic and charge transport properties can be tuned by changing the metal ion. usm.myusm.my Calculations suggest that cesium-quinolate (CsQ) could be a highly efficient charge-injecting and transporting material for OLEDs due to a high electron hopping rate. usm.myusm.my Furthermore, quinoline-based materials have been synthesized and characterized as blue-emitting components in OLEDs, which are crucial for full-color displays. researchgate.net Related N-containing heterocyclic systems, such as quinoxaline (B1680401) derivatives, have also been successfully employed as host materials for phosphorescent emitters in high-performance OLEDs. researchgate.net

Table 2: Potential Advanced Material Applications

| Application Area | Device/Material | Function of Quinolinyl-Indenedione Scaffold | Key Performance Metric | Citations |

|---|---|---|---|---|

| Digital Imaging | Image Sensor Color Filter | Yellow Colorant | High molar extinction coefficient, thermal stability, specific wavelength absorption. | mdpi.comnih.gov |

| Organic Electronics | Organic Light-Emitting Diode (OLED) | Electron Transport/Injection Layer, Emissive Material | High charge carrier mobility, suitable energy levels, color purity. | researchgate.netusm.myusm.my |

| Pigment Technology | Industrial Coatings | High-Stability Pigment | Thermal and chemical resistance. | google.com |

| Material Processing | Crystallization Modifier | Controls pigment particle size and distribution. | Formation of fine-particle pigments. | google.com |

Deeper Understanding of Structure-Reactivity-Function Relationships via Advanced Computational Methods

Advanced computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are indispensable tools for elucidating the fundamental relationships between the molecular structure of 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione and its resulting chemical reactivity and material functions. These in silico techniques allow researchers to predict and rationalize properties before undertaking complex and costly experimental synthesis.

Predicting Electronic and Optical Properties: DFT calculations are routinely used to determine the geometric and electronic structures of molecules. A key area of investigation is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgyoutube.com The energy difference between the HOMO and LUMO (the energy gap) is critical as it governs the molecule's electronic absorption and emission properties, stability, and reactivity. scirp.orgresearchgate.net For instance, DFT studies on quinoline have calculated a HOMO-LUMO gap of approximately 4.83 eV. scirp.org TD-DFT calculations build upon this by simulating UV-Vis absorption spectra, allowing for the prediction of a compound's color and photophysical behavior, which is essential for designing new dyes and fluorescent probes. bhu.ac.inrsc.orgnih.gov

Modeling Charge Transport in Organic Materials: For applications in organic electronics, understanding charge transport is paramount. Computational models based on Marcus theory are used to calculate key parameters like reorganization energy (the energy required for geometric relaxation upon charge gain or loss) and charge transfer integrals (a measure of electronic coupling between adjacent molecules). usm.myfigshare.com A low reorganization energy and a high charge transfer integral are desirable for efficient charge transport. Theoretical studies on indoloquinoline and metal-quinolate crystals have successfully used these methods to compare different molecular packing arrangements and predict which structures will exhibit higher charge carrier mobilities, guiding the design of superior n-type or p-type semiconductors for devices like OFETs. figshare.comnih.gov

Investigating Tautomerism and Reactivity: DFT can also be used to explore the relative stabilities of different isomers and tautomers. For a related butane-dione compound containing both quinoline and pyridine (B92270) rings, DFT calculations showed that the enolimine and enaminone tautomers are significantly more stable than the diketone form, a preference driven by the formation of stabilizing intramolecular hydrogen bonds. researchgate.net Such studies provide deep insight into the intrinsic chemical behavior of these molecules, including their reactivity, which is analyzed using tools like molecular electrostatic potential (ESP) maps to identify nucleophilic and electrophilic sites. bhu.ac.innih.gov

Table 3: Computationally Derived Properties of Quinoline-Based Scaffolds

| Computational Method | Property Calculated | Significance | Example System | Citations |

|---|---|---|---|---|

| DFT (B3LYP) | HOMO-LUMO Energy Gap | Predicts electronic transitions, stability, and reactivity. | Quinoline | scirp.org |

| TD-DFT | UV-Vis Absorption Spectra | Predicts optical properties and color. | D-π-A Coumarin Dyes | nih.gov |

| DFT/Marcus Theory | Reorganization Energy, Transfer Integrals | Determines charge transport efficiency and mobility. | Metal-Quinolates, Indoloquinolines | usm.myfigshare.com |

| DFT | Tautomer Stability | Elucidates the most stable molecular form in different environments. | 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione | researchgate.net |

Integration with Artificial Intelligence and Machine Learning for Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of molecules like 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione. These data-driven approaches can dramatically accelerate the design-synthesis-test cycle by predicting molecular properties and suggesting novel structures with desired functionalities. nih.gov

Accelerated Screening and Property Prediction: ML models, particularly deep neural networks, can be trained on large chemical datasets to predict a wide range of properties, including biological activity, toxicity, and physicochemical parameters (ADMET properties). mdpi.compreprints.org For quinoline derivatives, ML models have been developed to predict the most likely sites for chemical reactions, such as electrophilic aromatic substitution, with high accuracy. researchgate.net This capability can guide synthetic chemists in planning more efficient reaction pathways. doaj.org Similarly, quantitative structure-activity relationship (QSAR) models have been built to correlate the structural features of quinoline analogues with their anticancer activity, providing valuable insights for designing more potent compounds. mdpi.com

De Novo Molecular Design: Beyond predicting the properties of existing compounds, AI is increasingly being used for de novo design—the generation of entirely new molecular structures. Generative models, likened to a "ChatGPT for molecules," can learn the underlying rules of chemical structures and bonding from vast databases. neurosciencenews.com Researchers can then direct these models to generate novel compounds optimized for specific, often multiple, objectives. neurosciencenews.com For example, AI can be tasked with designing molecules that inhibit two different protein targets simultaneously, a key strategy for developing more effective drugs for complex diseases. neurosciencenews.com This approach can propose innovative molecular scaffolds that a human chemist might not have conceived of, opening new avenues for exploration. labmanager.com

Reaction and Synthesis Prediction: AI is also being applied to the challenges of chemical synthesis. Active learning, a type of ML, has been used to predict the outcomes of new chemical reactions. nih.gov By intelligently selecting which experiments to run, these models can build a robust understanding of a reaction space more efficiently than random or systematic screening. This technology holds the promise of not only suggesting novel target molecules but also providing viable synthetic routes to create them.

Investigation of Supramolecular Assemblies and Self-Assembly Properties

The study of non-covalent interactions is crucial for understanding how molecules like 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione organize into larger, functional architectures. The field of supramolecular chemistry explores this self-assembly, which is governed by interactions such as hydrogen bonding and π-π stacking, and is fundamental to creating new materials with ordered structures.

Research on ligands structurally related to the target compound has demonstrated a strong propensity for forming well-defined supramolecular structures. For example, a semi-rigid ligand, 2-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]quinoline, has been shown to self-assemble with cobalt(II) ions to form distinct one-dimensional (1D) coordination polymers. nih.gov

Depending on the counter-ion used (NO₃⁻ or Cl⁻), the resulting assemblies exhibit different geometries and packing arrangements. In one case, the ligand and metal ions form 1D helical chains. These chains then interact with each other through π-π stacking to create two-dimensional sheets, which further assemble into a three-dimensional framework containing hexagonal channels. nih.gov In another case, the 1D chains interact via C-H···π and C-H···Cl interactions to generate 2D sheets, which are linked into a 3D framework with wave-like channels. nih.gov

These findings are significant as they show that the quinoline scaffold is an effective unit for directing self-assembly. The ability to form ordered, high-dimensional structures is a key requirement for the development of crystalline materials for electronics (e.g., controlling molecular packing for efficient charge transport) and for creating porous materials like metal-organic frameworks (MOFs), which have applications in catalysis and gas storage. nih.gov The pyridazine (B1198779) ring system, which is electronically similar to quinoline, is also noted for its remarkable ability to form supramolecular assemblies. nih.gov Future research will likely focus on the self-assembly properties of 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione itself, both in the solid state and in solution, to harness these non-covalent interactions for the bottom-up fabrication of novel functional materials.

Q & A

Basic: What are the common synthetic routes for 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione and its derivatives?

The compound and its derivatives are synthesized via Knoevenagel condensation or allylic phosphorus ylide-mediated reactions. For example, chromone-fused derivatives are prepared by reacting 1H-indene-1,3(2H)-dione with substituted chromene-3-carbaldehydes in the presence of catalysts like CSA (camphorsulfonic acid), yielding products with high purity (76–99% yields) after column chromatography . C2 acylation methods using acyl chlorides and phosphorus ylides (e.g., Me2PhP) in anhydrous THF at 30°C for 0.5–2 hours are also effective, with Et3N as a base to drive reactions to completion .

Advanced: How do solvent polarity and pH influence the tautomeric forms of 2-(Quinolin-4-yl)-1H-indene-1,3(2H)-dione?

The compound exists in diketo, enol, and enolate forms depending on solvent polarity and pH. In alkaline aqueous solutions (pH 12), the enolate form dominates, facilitating photolytic degradation via solvated electron (e⁻) generation under UV light (253.7 nm). In non-polar solvents like cyclohexane, the neutral diketo form is stabilized, reducing photoreactivity. Polar solvents (e.g., ethanol) promote enol tautomerism, affecting electronic absorption spectra and photostability .

Basic: What spectroscopic techniques are effective for characterizing this compound?

- 1H/13C NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm) and carbonyl carbons (δ 180–190 ppm). Substituents like methoxy groups show distinct singlets (δ ~3.8 ppm) .

- HRMS : Confirms molecular weight with precision (e.g., [M+H]+ at m/z 365.105 for C24H15NO3) .

- IR : Strong C=O stretches (1698–1738 cm⁻¹) and enol O-H bands (if present) .

Advanced: What mechanisms underlie the photolytic degradation of this compound under UV light?

Flash photolysis in alkaline media generates transient species, including solvated electrons and aryl radicals, via homolytic cleavage of the enolate form. Radical recombination or disproportionation leads to degradation products. Rate constants for radical formation can be determined using time-resolved absorption spectroscopy .

Basic: How can one optimize reaction conditions for high-yield synthesis?

Key parameters include:

- Catalyst : CSA (0.2 equiv.) for Knoevenagel condensation .

- Solvent : Anhydrous THF minimizes side reactions .

- Temperature : 30°C balances reaction speed and selectivity .

- Workup : Column chromatography (SiO2, Hexanes:EtOAc gradients) ensures purity .

Advanced: How does substituent variation on the quinoline ring affect electronic properties?

Electron-withdrawing groups (e.g., nitro in 8-nitro derivatives) redshift absorption spectra by enhancing conjugation, while electron-donating groups (e.g., methoxy) increase solubility and alter redox potentials. Substituents also influence tautomer equilibrium and photostability .

Basic: What are the key considerations in selecting purification methods post-synthesis?

- Polarity : Use silica gel chromatography with gradient elution (e.g., Hexanes:EtOAc from 90:10 to 70:30) to separate non-polar byproducts .

- Thermal stability : Avoid high-temperature distillation for thermally labile derivatives; opt for recrystallization .

Advanced: What computational methods are used to predict interaction with biological targets?